N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide typically involves the reaction of 5-methylindole with an appropriate phenylpropanamide derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and alkylating agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways and mechanisms.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can affect signaling pathways and biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, a well-known indole derivative with sleep-regulating properties.
Tryptamine: An indole derivative involved in neurotransmission.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H22N2O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H22N2O/c1-15-7-9-19-18(13-15)17(14-22-19)11-12-21-20(23)10-8-16-5-3-2-4-6-16/h2-7,9,13-14,22H,8,10-12H2,1H3,(H,21,23) |
InChI Key |
VAMNZXNDWBMUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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